Product packaging for H-DL-Tyr(Me)-OH, HCl(Cat. No.:CAS No. 1654774-00-1)

H-DL-Tyr(Me)-OH, HCl

Cat. No.: B2921526
CAS No.: 1654774-00-1
M. Wt: 231.68
InChI Key: OWJANEXICRZDJT-UHFFFAOYSA-N
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Description

Structural Context within Tyrosine Derivatives

Tyrosine, a non-essential aromatic amino acid, plays vital roles in protein synthesis, neurotransmitter production, and hormone regulation ontosight.airsc.org. Its characteristic phenolic hydroxyl group (-OH) is a site for various post-translational modifications and is critical for its biological activity, including its role in signal transduction and as a precursor for important biomolecules ontosight.aiontosight.ai.

O-Methyl-DL-Tyrosine Hydrochloride is derived from tyrosine through two primary modifications:

O-Methylation: The phenolic hydroxyl group (-OH) on the side chain is replaced by a methoxy (B1213986) group (-OCH₃). This modification significantly alters the polarity and hydrogen-bonding capabilities of the side chain sigmaaldrich.comindexcopernicus.comnih.gov.

Racemic (DL-) Mixture: Unlike naturally occurring L-Tyrosine, this compound is a mixture of both D- and L-enantiomers in equal proportions. Racemic amino acids are often synthesized for research purposes, serving as starting materials or as tools in studies where enantiomeric specificity is not the primary concern, or for developing methods of chiral resolution pnas.orgresearchgate.netnasa.govastrochem.org.

Hydrochloride Salt: The compound is formulated as a hydrochloride salt (HCl). This salt form typically enhances the compound's solubility in aqueous solutions and improves its stability for storage and handling in laboratory settings sigmaaldrich.comchemimpex.comtandfonline.comresearchgate.netnih.govsigmaaldrich.comindustrialchemicals.gov.au.

Significance of Racemic O-Methylated Tyrosine Analogues in Research

Amino acid analogues, such as O-Methyl-DL-Tyrosine Hydrochloride, are valuable tools in chemical and biochemical research. They allow scientists to:

Investigate Structure-Activity Relationships: By systematically modifying specific parts of a molecule, researchers can determine which structural features are essential for biological activity or interaction with target molecules like enzymes or receptors ontosight.aiontosight.ainih.gov. The O-methylation of tyrosine, for instance, can reveal the importance of the free phenolic hydroxyl group in specific biochemical reactions.

Study Enzyme Mechanisms: The O-methylated tyrosine analogue can serve as a substrate or inhibitor to elucidate the catalytic mechanisms of enzymes that interact with tyrosine residues. For example, studies have shown that O-methyltyrosine does not inhibit the hardening of sea urchin egg fertilization membranes, unlike other tyrosine derivatives, suggesting the phenolic hydroxyl group is essential for this specific enzymatic process pnas.org.

Develop Novel Peptides and Proteins: Modified amino acids can be incorporated into synthetic peptides or proteins to alter their properties, such as increasing resistance to enzymatic degradation, modifying solubility, or introducing new functionalities rsc.orgsigmaaldrich.comnih.govgoogle.comacs.orgrsc.org. The racemic nature of H-DL-Tyr(Me)-OH, HCl means it can be used in synthetic strategies where enantiomeric purity is not initially required or can be addressed later.

Overview of Academic Research Trajectories for this compound

Research involving O-methylated tyrosine derivatives primarily focuses on their roles in peptide synthesis and their interactions with enzymes.

Peptide Synthesis: O-methylated amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. This modification can confer increased stability against proteases, alter conformational preferences, and modify receptor binding affinities compared to peptides containing natural tyrosine residues rsc.orgsigmaaldrich.comnih.govrsc.org. While specific studies on the DL-hydrochloride salt are limited, O-methyl-L-tyrosine has been utilized in peptide synthesis sigmaaldrich.com.

Enzyme Inhibition Studies: The O-methylation of tyrosine's phenolic hydroxyl group significantly impacts its interaction with enzymes that utilize this group. For instance, studies investigating the activity of L-amino acid oxidase (LAAO) have explored the inhibitory effects of O-methyl-L-tyrosine. The results suggest that the presence of the phenolic hydroxyl group is crucial for the enzyme's interaction with its substrate, as methylation alters the inhibitory profile nih.govpnas.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B2921526 H-DL-Tyr(Me)-OH, HCl CAS No. 1654774-00-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJANEXICRZDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O Methyl Dl Tyrosine Hydrochloride and Its Stereoisomers

Classical Chemical Synthesis Routes for O-Methylated Tyrosine Derivatives

Classical methods for synthesizing O-methylated tyrosine derivatives often involve direct methylation of the phenol (B47542) or methylation of protected intermediates.

Direct methylation of tyrosine or its precursors can be achieved through various ether synthesis techniques.

The Williamson ether synthesis is a cornerstone for forming ether linkages, including the O-methylation of phenols. This method typically involves the reaction of a phenoxide ion with an alkyl halide. For tyrosine, this would involve deprotonating the phenolic hydroxyl group with a base, followed by reaction with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) caltech.eduigem.orgmdma.chnih.govdntb.gov.uachemeurope.comresearchgate.net.

Mechanism: The phenolic hydroxyl group of tyrosine is first deprotonated by a strong base (e.g., NaOH, K₂CO₃, NaH) to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide) in an SN2 reaction, forming the methyl ether caltech.eduigem.orgnih.govresearchgate.net.

Considerations: The amino and carboxyl groups of tyrosine can also react with methylating agents or bases. Therefore, protection of these groups, for instance, as N-acetyl or ester derivatives, is often necessary to ensure regioselectivity at the phenolic hydroxyl caltech.eduigem.orgmdma.chgoogle.com. For example, N-acetyl-L-tyrosine methyl ester has been successfully O-methylated using the Williamson synthesis with methyl iodide and sodium methylate, yielding racemic O-methyl-N-acetyl-tyrosine methyl ester caltech.edu. However, this process can lead to racemization at the alpha-carbon under certain conditions caltech.edu.

Diazomethane (CH₂N₂) is a potent methylating agent that can efficiently methylate phenols and carboxylic acids caltech.edunist.govslideshare.net.

Diazomethane: When N-acetyl-L-tyrosine methyl ester is treated with diazomethane, the O-methyl derivative is formed in approximately 50% yield, provided ether is excluded from the solvent caltech.educaltech.edu. Diazomethane can also methylate carboxylic acids to form methyl esters nist.gov.

Other Methylating Agents: Besides methyl iodide and dimethyl sulfate, other methylating agents like methyl triflate and dimethyl carbonate can be employed. Dimethyl carbonate, in particular, is considered a greener alternative, reacting with phenols in the presence of bases like potassium carbonate to form aryl methyl ethers dntb.gov.uaresearchgate.netthieme-connect.de.

To achieve selective O-methylation and prevent side reactions, tyrosine is often modified at its amino and carboxyl groups.

N-Protection: The amino group is commonly protected, for example, by acetylation to form N-acetyl-L-tyrosine caltech.eduigem.org. This protected intermediate can then be subjected to O-methylation. The synthesis of N-acetyl-L-tyrosine methyl ester is often a precursor step, which is then O-methylated caltech.educaltech.edu.

Esterification: Esterification of the carboxyl group, for instance, to form the methyl ester, is another common strategy. This can be achieved using thionyl chloride and methanol (B129727) caltech.edu. The resulting N-protected or esterified tyrosine derivatives are then methylated at the phenolic hydroxyl group. For example, N-Boc-L-tyrosine methyl ester has been used in Williamson ether synthesis with benzyl (B1604629) derivatives and potassium carbonate in acetone (B3395972) to yield O-alkylated products nih.gov.

The synthetic strategies developed for O-methyl-tyrosine can be extended to create various analogues. These might involve modifications to the aromatic ring or the amino acid backbone. For instance, researchers have synthesized O-methylated tyrosine derivatives with substitutions on the phenyl ring or modifications at the alpha-carbon ontosight.aiontosight.ainih.govresearchgate.netakjournals.com. These analogues are explored for their altered biological activities and properties.

O-Methylation Strategies for Tyrosine Precursors

Stereoselective and Chiral Synthesis Considerations for O-Methylated Tyrosine Compounds

The synthesis of O-methyl-tyrosine can lead to a racemic mixture (DL-form) or, through chiral synthesis, to specific enantiomers (L- or D-forms).

Racemization: Some methylation procedures, particularly those involving strong bases and reactive methylating agents like methyl iodide in the presence of sodium methylate, can lead to racemization at the alpha-carbon of tyrosine caltech.edu. This results in the formation of the DL-O-methyltyrosine.

Chiral Synthesis: To obtain enantiomerically pure O-methyl-L-tyrosine or O-methyl-D-tyrosine, chiral starting materials or stereoselective synthetic methods are required. This can involve starting with enantiomerically pure L-tyrosine or D-tyrosine and employing reaction conditions that preserve stereochemical integrity caltech.eduigem.orgcaltech.eduprepchem.com. For example, the O-methylation of N-acetyl-L-tyrosine using methyl iodide and sodium hydroxide (B78521) in methanol has been reported to yield optically pure O-methyl-N-acetyl-L-tyrosine, suggesting that careful control of conditions can minimize racemization caltech.edu. Stereoselective methylation or the use of chiral auxiliaries and catalysts are avenues for achieving enantiopure products, although specific literature detailing these for O-methyl-DL-tyrosine hydrochloride is less prevalent compared to general O-methylation strategies.

Chemical Reactivity and Derivatization Pathways of O Methyl Dl Tyrosine Hydrochloride

Reactions of the Free Amino Group

The primary amino group in O-Methyl-DL-tyrosine is a key site for reactions, most notably for the formation of amide and peptide bonds, as well as for the introduction and removal of protecting groups, which are crucial steps in peptide synthesis.

Amidation and Peptide Bond Formation with O-Methyl-DL-Tyrosine as a Building Block

The amino group of O-Methyl-DL-tyrosine can act as a nucleophile, attacking an activated carboxyl group of another amino acid to form a peptide bond. This reaction is fundamental to the incorporation of this modified amino acid into peptide chains. The process typically requires the use of coupling reagents to activate the carboxyl group of the incoming amino acid, facilitating the nucleophilic attack by the amino group of O-Methyl-DL-tyrosine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. acs.org Phosphonium (B103445) salts such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective. sigmaaldrich.combachem.com

For instance, the synthesis of a dipeptide can be achieved by coupling an N-protected amino acid with the methyl ester of O-Methyl-DL-tyrosine. In one example, the coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester was successfully carried out using HATU as the coupling reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). researchgate.net

Table 1: Common Coupling Reagents for Peptide Bond Formation

Reagent Class Examples Common Additives
Carbodiimides DCC, EDC HOBt, OxymaPure®
Phosphonium Salts BOP, PyBOP®, PyAOP

N-Protection and Subsequent Deprotection Strategies

To control the outcome of peptide synthesis and prevent unwanted side reactions, the amino group of O-Methyl-DL-tyrosine is typically protected with a temporary blocking group. The two most common N-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group.

N-Boc Protection and Deprotection:

The Boc group is introduced by reacting O-Methyl-DL-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com The resulting N-Boc-O-Methyl-DL-tyrosine is stable under various conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM). nih.govresearchgate.net

Protection: H-DL-Tyr(Me)-OH + (Boc)₂O → Boc-DL-Tyr(Me)-OH

Deprotection: Boc-DL-Tyr(Me)-OH + TFA → H-DL-Tyr(Me)-OH·TFA

N-Fmoc Protection and Deprotection:

The Fmoc group is attached by reacting O-Methyl-DL-tyrosine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in DMF. nih.govpeptide.com This orthogonality to the acid-labile Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.com

Protection: H-DL-Tyr(Me)-OH + Fmoc-Cl → Fmoc-DL-Tyr(Me)-OH

Deprotection: Fmoc-DL-Tyr(Me)-OH + Piperidine/DMF → H-DL-Tyr(Me)-OH

Reactions of the Free Carboxyl Group

The carboxylic acid moiety of O-Methyl-DL-tyrosine can undergo reactions typical of this functional group, primarily esterification and amide formation.

Esterification Reactions of O-Methyl-DL-Tyrosine

The carboxyl group of O-Methyl-DL-tyrosine can be converted to an ester, which can serve as a protecting group for the C-terminus during peptide synthesis or to modify the compound's properties. A common method for esterification is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride. For example, O-Methyl-L-tyrosine methyl ester hydrochloride can be synthesized by reacting O-Methyl-L-tyrosine with methanol (B129727) and thionyl chloride. nih.gov The reaction of amino acids with methanol in the presence of trimethylchlorosilane is another effective method for preparing amino acid methyl esters. nih.gov

The synthesis of other esters, such as the ethyl ester, can be achieved using similar methods with the corresponding alcohol. wikipedia.org These esterification reactions are generally straightforward but may require careful control of conditions to avoid side reactions.

Table 2: Examples of Esterification of Tyrosine Derivatives

Tyrosine Derivative Alcohol Catalyst/Reagent Product
O-Methyl-L-tyrosine Methanol Thionyl Chloride O-Methyl-L-tyrosine methyl ester hydrochloride
L-tyrosine Ethanol (Not specified) L-tyrosine ethyl ester

Amide Formation via Carboxyl Activation

Similar to peptide bond formation where the amino group is the nucleophile, the carboxyl group of N-protected O-Methyl-DL-tyrosine can be activated to react with an amine, forming an amide bond. This is a key step when O-Methyl-DL-tyrosine is the C-terminal residue in a peptide fragment or when it is being coupled to an amino-functionalized molecule.

The activation of the carboxyl group is typically achieved using the same coupling reagents mentioned previously (DCC, EDC, HBTU, HATU, etc.). sigmaaldrich.compeptide.com The activated carboxyl group, often in the form of an active ester or a symmetric anhydride, is then susceptible to nucleophilic attack by a primary or secondary amine. For instance, an N-protected O-Methyl-DL-tyrosine can be reacted with an amino acid ester in the presence of a coupling reagent to form a dipeptide. acs.org A general procedure for amide coupling involves stirring the N-protected amino acid, the amine component, a coupling reagent like HBTU, and a base such as DIPEA in a suitable solvent like THF. nih.gov

Reactivity of the O-Methylated Phenolic Ring System

The O-methylated phenolic ring in H-DL-Tyr(Me)-OH is an anisole (B1667542) moiety. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. However, the reactivity can be influenced by the other substituents on the ring and the reaction conditions.

Electrophilic Aromatic Substitution:

Halogenation: The aromatic ring of tyrosine derivatives can be halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS). researchgate.netdigitellinc.com The reaction conditions can be optimized to achieve mono- or di-halogenation at the positions ortho to the hydroxyl group (or methoxy group in the case of O-Methyl-DL-tyrosine). digitellinc.com

Nitration: The phenolic ring of tyrosine is susceptible to nitration, typically at the 3-position, to form 3-nitrotyrosine. researchgate.net This reaction can be mediated by various nitrating agents, including peroxynitrite. nih.gov The presence of the activating methoxy group in O-Methyl-DL-tyrosine would also direct nitration to the ortho and para positions relative to it.

Friedel-Crafts Reactions: Friedel-Crafts acylation of tyrosine-containing peptides can be achieved, for example, through palladium-catalyzed reactions with alcohols. nih.gov Classical Friedel-Crafts reactions on tyrosine itself with acetyl chloride can lead to ortho-acetylation, though this may not be suitable for peptide settings due to potential side reactions. acs.org Biocatalytic Friedel-Crafts-type reactions on tyrosine derivatives have also been demonstrated using methyltransferases. nih.gov

O-Demethylation:

The methyl ether of the phenolic hydroxyl group can be cleaved under certain conditions to regenerate the free hydroxyl group. This O-demethylation is typically achieved using strong reagents. Common reagents for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like 47% hydrobromic acid (HBr). chem-station.com This reaction can be useful for unmasking the phenolic hydroxyl group at a later stage in a synthetic sequence.

Enzymatic Hydroxylation Reactions on O-Methylated Tyrosine Substrates

Enzymatic hydroxylation of aromatic amino acids is a critical biological process, famously exemplified by the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the copper-containing enzyme tyrosinase and the iron-containing enzyme tyrosine hydroxylase (TH). wikipedia.orgnih.govnih.gov Tyrosinase catalyzes two primary reactions: the hydroxylation of monophenols (like tyrosine) to o-diphenols (cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase activity). wikipedia.org

The substrate specificity of these enzymes is finely tuned. For O-methyl-DL-tyrosine, the canonical site of hydroxylation, the C4-hydroxyl group, is blocked by a methyl ether linkage. This modification fundamentally alters its potential as a substrate. Instead of being hydroxylated, O-methylated tyrosine is more likely to act as a competitive inhibitor of tyrosinase and related hydroxylases. For instance, α-methyl-p-tyrosine is a known competitive inhibitor of tyrosine hydroxylase, competing with tyrosine at the enzyme's active site. wikipedia.org While direct enzymatic hydroxylation studies on O-methyl-tyrosine are not extensively documented, the blocking of the phenolic hydroxyl group prevents the initial step of melanin (B1238610) synthesis pathways. wikipedia.org

Research on mushroom tyrosinase has demonstrated stereoselectivity, with a significantly higher affinity (lower K_M value) for L-tyrosine compared to D-tyrosine, although the maximal reaction rates (k_cat) are similar for both enantiomers once bound. researchgate.net This suggests that in a racemic mixture of O-methyl-DL-tyrosine, any potential enzymatic interaction would likely favor the L-enantiomer. The biosynthesis of the antibiotic puromycin (B1679871) involves the incorporation of 4-O-methyltyrosine, indicating that enzymatic pathways capable of processing this molecule exist in nature, though these are typically related to methylation or amide bond formation rather than hydroxylation. qmul.ac.uk

Table 1: Michaelis-Menten Constants for Tyrosinase Activity on Tyrosine Enantiomers
SubstrateK_M (mM)k_cat (s⁻¹)
L-Tyrosine0.31 ± 0.058.71 ± 0.89
D-Tyrosine2.50 ± 0.218.71 ± 0.89
Data adapted from studies on mushroom tyrosinase, illustrating the enzyme's higher affinity for the L-enantiomer. researchgate.net

Other Electrophilic Aromatic Substitutions

The aromatic ring of O-methyl-tyrosine is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group (-OCH₃). Similar to the hydroxyl group in tyrosine, the methoxy group is a strong ortho-, para-director. msu.edu Since the para position is occupied by the alanine (B10760859) side chain, electrophilic attack is directed exclusively to the two equivalent ortho positions (C3 and C5). Common EAS reactions for activated aromatic rings include halogenation and nitration. msu.eduwikipedia.org

Halogenation: The reaction of tyrosine derivatives with electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) results in halogenation at the positions ortho to the activating group. researchgate.net For O-methyl-tyrosine, this reaction would yield 3-halo- and 3,5-dihalo-O-methyl-tyrosine derivatives. The reaction typically proceeds readily without a strong Lewis acid catalyst due to the high activation of the ring, although reaction conditions can be optimized to favor mono- or di-substitution. wikipedia.orgresearchgate.net

Nitration: Tyrosine can be nitrated by various nitrating agents, including peroxynitrite or nitric acid, to form 3-nitrotyrosine. nih.govnih.gov This modification is a biomarker for nitroxidative stress in biological systems. nih.govnih.gov In a chemical synthesis context, the aromatic ring of O-methyl-tyrosine is susceptible to nitration, for example, using a mixture of nitric acid and sulfuric acid. The strongly activating methoxy group directs the incoming nitro group (-NO₂) to the C3 and C5 positions. The incorporation of the bulky and electron-withdrawing nitro group can significantly alter the compound's physical and chemical properties. nih.gov

Stereochemical Stability and Racemization Mechanisms in O-Methyl-DL-Tyrosine

The term "DL" in H-DL-Tyr(Me)-OH signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The stereochemical stability of the α-carbon is a critical consideration during chemical synthesis and derivatization, as the chiral integrity can be compromised under various reaction conditions, leading to racemization—the conversion of an enantiomerically pure or enriched sample into a racemic mixture. wikipedia.org

Factors Influencing α-Carbon Racemization during Chemical Transformations

Racemization of amino acids at the α-carbon primarily occurs through the formation of a planar, achiral enol or enolate intermediate. wikipedia.orgyoutube.com This process is facilitated by the abstraction of the acidic α-proton. The ease of this proton removal and, consequently, the rate of racemization, are influenced by several key factors.

N-Terminal Protecting Group: The nature of the group attached to the α-amino nitrogen is paramount. Electron-withdrawing acyl-type protecting groups (or the N-terminus of a peptide chain) significantly increase the acidity of the α-proton, making the amino acid residue highly susceptible to racemization upon activation of the carboxyl group. bachem.com In contrast, urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Z), are much less prone to inducing racemization because the nitrogen lone pair is delocalized into the carbonyl of the urethane, reducing its electron-withdrawing effect on the α-carbon. bachem.com Extremely bulky protecting groups like the 9-phenyl-9-fluorenyl (Pf) group can sterically hinder the α-proton, effectively preventing racemization. nih.gov

Carboxyl Group Activation: During peptide synthesis, the carboxylic acid must be activated to facilitate amide bond formation. This activation, which can lead to the formation of intermediates like active esters, acid anhydrides, or oxazolones, greatly enhances the likelihood of racemization, especially if an acyl-type N-protecting group is present. nih.govnih.gov

Base and Temperature: The presence of a base facilitates the abstraction of the α-proton. wikipedia.org Both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases can promote racemization. Furthermore, elevated temperatures accelerate the rate of racemization. researchgate.net Studies on L-tyrosine have shown that it can be completely racemized to DL-tyrosine within hours by heating at 80-90°C in acetic acid with acetic anhydride. researchgate.net

Table 2: Key Factors Promoting α-Carbon Racemization in Amino Acid Derivatives
FactorMechanism / EffectExample Conditions
Elevated TemperatureIncreases reaction rates, provides energy to overcome activation barrier for proton abstraction.Heating L-tyrosine at 80-90°C. researchgate.net
Presence of BaseDirectly abstracts the acidic α-proton to form a planar enolate intermediate.Use of tertiary amines (e.g., DIPEA, NMM) during peptide coupling. bachem.com
Carboxyl ActivationIncreases the acidity of the α-proton, especially through oxazolone (B7731731) formation.Activation with carbodiimides (DCC, EDC) or phosphonium reagents (BOP). nih.govresearchgate.net
N-Acyl Protecting GroupsInductively withdraws electron density, increasing α-proton acidity.An N-acetyl or N-benzoyl group, or the preceding residue in a peptide chain. bachem.com

Methodologies to Mitigate Racemization during Derivatization

Preserving the stereochemical integrity of an amino acid during chemical reactions, particularly peptide synthesis, is essential. Several strategies have been developed to suppress racemization.

Choice of Coupling Reagents and Additives: The selection of the coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are effective, they are known to cause significant racemization. nih.govpeptide.com This can be largely suppressed by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.comamericanpeptidesociety.orgluxembourg-bio.com These additives react with the initial activated intermediate to form active esters that are more stable and less prone to racemization. americanpeptidesociety.org Phosphonium- and uronium-based reagents (e.g., PyBOP, HATU) are also widely used, with varying tendencies to cause racemization. researchgate.net For a particularly challenging coupling involving an N-acylated tyrosine derivative, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was found to be superior, yielding the product with no detectable racemization. researchgate.netluxembourg-bio.com

Use of Urethane Protecting Groups: As mentioned, employing urethane-type N-protecting groups (Fmoc, Boc, Z) is a standard practice to prevent racemization of the activated amino acid. bachem.com

Control of Reaction Conditions: Minimizing racemization requires careful control of the reaction environment. This includes using sterically hindered or weaker bases (e.g., N-methylmorpholine, 2,4,6-collidine) instead of stronger, less hindered ones, and maintaining low reaction temperatures. bachem.com

Novel Protecting Groups: New α-amino protecting groups have been designed specifically to suppress side reactions. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, for example, has been shown to be highly effective at preventing α-carbon racemization during coupling reactions compared to the standard Fmoc group. nih.gov

Table 3: Comparison of Coupling Reagent Systems for Racemization Suppression
Coupling SystemRacemization TendencyComments
Carbodiimide (e.g., DCC, EDC) aloneHighProceeds through racemization-prone O-acylisourea and oxazolone intermediates. nih.gov
Carbodiimide + HOBt or OxymaLowForms an active ester that is less susceptible to racemization. Oxyma is often more effective and less hazardous than HOBt. americanpeptidesociety.orgluxembourg-bio.com
Phosphonium (e.g., BOP, PyBOP)Moderate to LowGenerally effective, but racemization can still occur, especially with sensitive residues. researchgate.net
Aminium/Uronium (e.g., HBTU, HATU)LowHighly efficient reagents; the presence of the HOBt or HOAt moiety within the reagent structure helps suppress racemization. researchgate.net
DEPBTVery LowShown to be highly effective for suppressing racemization in N-acylated tyrosine couplings. researchgate.netluxembourg-bio.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei. For DL-O-methyltyrosine hydrochloride, both proton (¹H) and carbon (¹³C) NMR, along with advanced 2D NMR techniques, provide comprehensive structural information.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the types of protons present in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For DL-O-methyltyrosine hydrochloride, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group, the α-carbon proton, and the β-methylene protons.

Based on available data for similar compounds like DL-O-tyrosine chemicalbook.com and general principles of amino acid NMR, the ¹H NMR spectrum of DL-O-methyltyrosine hydrochloride (likely dissolved in D₂O or DMSO-d₆) would typically exhibit:

Aromatic Protons: A pair of doublets in the region of δ 6.7–7.2 ppm, characteristic of a para-substituted benzene (B151609) ring, where the protons ortho and meta to the methoxy group are differentiated. For example, signals around δ 7.18 ppm (d, 2H) and δ 6.83 ppm (d, 2H) are indicative of these protons nih.gov.

Methoxy Group (OCH₃): A singlet around δ 3.8 ppm, integrating for three protons, confirming the presence of the methyl ether.

α-Carbon Proton (α-CH): A multiplet (often a triplet of doublets or a doublet of doublets) in the range of δ 4.0–4.2 ppm, representing the proton attached to the chiral α-carbon.

β-Methylene Protons (β-CH₂): Two diastereotopic protons typically appearing as a complex multiplet (e.g., a doublet of doublets) around δ 2.9–3.2 ppm, due to their different magnetic environments.

Ammonium (NH₃⁺) and Carboxylic Acid (COOH) Protons: These protons are often exchanged with the solvent (especially in D₂O) and may appear as broad, unassigned signals at higher chemical shifts, or may not be clearly resolved.

Table 1: Typical ¹H NMR Chemical Shifts for DL-O-methyltyrosine Hydrochloride

Proton TypeChemical Shift (ppm)MultiplicityIntegrationAssignment
OCH₃~3.82s3HMethoxy group
NH₃⁺Broad signalAmmonium group (solvent dependent)
α-CH~4.02dd1HProton on α-carbon
β-CH₂ (diastereotopic)~2.98, ~3.05dd2HProtons on β-carbon
Ar-H (ortho)~7.18d2HAromatic protons ortho to OCH₃
Ar-H (meta)~6.83d2HAromatic protons meta to OCH₃
COOHBroad signalCarboxylic acid proton (solvent dependent)

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

¹³C NMR for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in DL-O-methyltyrosine hydrochloride gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton.

The ¹³C NMR spectrum is expected to reveal signals for the carbonyl carbon, the α-carbon, the β-carbon, the methoxy carbon, and the aromatic carbons. Based on literature data for O-methyltyrosine and similar compounds chemicalbook.commdpi.comresearchgate.nethmdb.ca, characteristic chemical shifts include:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175 ppm.

α-Carbon (α-CH): Located around δ 55–56 ppm.

β-Methylene Carbon (β-CH₂): Found in the range of δ 30–32 ppm.

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

Aromatic Carbons: Signals corresponding to the four unique aromatic carbons in the para-substituted ring, typically between δ 115 ppm (ortho to OCH₃) and δ 160 ppm (ipso to OCH₃). Specifically, the carbon attached to the methoxy group (ipso) is expected around δ 159–160 ppm, the para carbon (attached to the CH₂ group) around δ 130 ppm, the meta carbons around δ 128 ppm, and the ortho carbons around δ 115 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for DL-O-methyltyrosine Hydrochloride

Carbon TypeChemical Shift (ppm)Assignment
C=O (carboxyl)~175.3Carbonyl carbon of the carboxylic acid
Ar-C (ipso)~159.7Aromatic carbon attached to OCH₃
Ar-C (para)~130.2Aromatic carbon attached to CH₂ group
Ar-C (meta)~128.5Aromatic carbons meta to OCH₃
Ar-C (ortho)~115.5Aromatic carbons ortho to OCH₃
α-CH~55.8Carbon atom of the α-carbon
β-CH₂~31.5Carbon atom of the β-methylene group
OCH₃~55.2Methoxy carbon

2D NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning signals and confirming connectivity.

COSY: This experiment correlates protons that are coupled to each other through chemical bonds (typically ¹H-¹H coupling over 2 or 3 bonds). For DL-O-methyltyrosine hydrochloride, a COSY spectrum would confirm the connectivity between the α-CH proton and the β-CH₂ protons, as well as any vicinal coupling within the β-CH₂ protons. It would also show correlations between the aromatic protons if they are coupled.

HSQC: HSQC correlates protons directly bonded to carbons. This experiment is crucial for assigning ¹³C signals based on their directly attached protons. For instance, the α-CH proton signal would be correlated with the α-carbon signal, the β-CH₂ protons with the β-carbon, and the aromatic protons with their directly attached aromatic carbons. The methoxy protons would correlate with the methoxy carbon.

These 2D NMR experiments, when used in combination, provide a robust method for verifying the structure and stereochemistry (though DL-O-methyltyrosine hydrochloride is a racemic mixture, meaning it contains both enantiomers, which would typically not be resolved by standard NMR unless a chiral shift reagent is used).

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like amino acid derivatives. In ESI-MS, the compound is introduced as a solution, and a high voltage is applied, creating charged droplets that evaporate to produce gas-phase ions. For DL-O-methyltyrosine hydrochloride, ESI typically generates a protonated molecular ion, [M+H]⁺.

The molecular formula of O-methyltyrosine is C₁₀H₁₃NO₃, with a monoisotopic mass of 195.090 Da. As a hydrochloride salt, the compound is protonated. The expected protonated molecular ion [M+H]⁺ for DL-O-methyltyrosine would therefore be observed at approximately 196.098 m/z . This value serves as a primary confirmation of the molecular weight.

Table 3: ESI-MS Data for DL-O-methyltyrosine Hydrochloride

Ion Typem/zDescription
[M+H]⁺~196.10Protonated molecule

Note: The exact m/z value may vary slightly depending on the mass spectrometer's accuracy and calibration.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it through processes like Collision-Induced Dissociation (CID). The resulting fragment ions provide structural information by revealing the connectivity and the presence of specific functional groups within the molecule nationalmaglab.orgwikipedia.org.

For DL-O-methyltyrosine hydrochloride, fragmentation of the protonated molecular ion (m/z ~196.10) can yield characteristic fragment ions:

Loss of Methoxy Group (–OCH₃): Fragmentation might involve the loss of the methyl group from the ether, leading to an ion at m/z ~165.17 ([M+H-OCH₃]⁺).

Loss of Carboxylic Acid Group (–COOH): Cleavage of the carboxylic acid moiety can result in an ion at m/z ~150.15 ([M+H-COOH]⁺).

α-Cleavage: Cleavage adjacent to the α-carbon is common in amino acids. This can lead to the formation of an iminium ion (e.g., [CH₃O-C₆H₄-CH₂-CH=NH₃]⁺, m/z ~152.10) or an acylium ion (e.g., [CH₃O-C₆H₄-CH₂-CO]⁺, m/z ~151.05). Another possibility is the cleavage of the benzyl-CH₂ bond, yielding an amino acid fragment ion (e.g., [CH(NH₃⁺)-COOH]⁺, m/z ~100.07).

These fragmentation pathways help to confirm the presence of the O-methylated phenolic ring, the amino acid side chain, and the carboxylic acid group.

Table 4: Representative MS/MS Fragmentation Ions for DL-O-methyltyrosine Hydrochloride

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss/FragmentDescription
~196.10~165.17-OCH₃Loss of methoxy group
~196.10~150.15-COOHLoss of carboxylic acid group
~196.10~152.10-CH₂-CH(NH₃⁺)-COOHIminium ion from α-cleavage
~196.10~151.05-CH₂-CH(NH₃⁺)-COOHAcylium ion from α-cleavage
~196.10~100.07-CH₃O-C₆H₄-CH₂Fragment containing the amino and carboxyl groups

Compound Name Table

Common Name / NotationChemical Name / Description
H-DL-Tyr(Me)-OH, HClDL-O-methyltyrosine hydrochloride

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules like H-DL-Tyr(Me)-OH, HCl. These methods provide insights into electron distribution, molecular orbitals, and potential reaction pathways.

DFT calculations are widely utilized to determine the ground-state electronic structure of molecules. For systems like O-Methyl-DL-Tyrosine Hydrochloride, DFT can accurately predict parameters such as bond lengths, bond angles, and charge distributions. These calculations are crucial for understanding the molecule's intrinsic properties and how it might behave in various chemical environments. Studies on similar compounds, such as methylxanthines, have shown that DFT calculations can predict electronic properties like dipole moments and HOMO-LUMO gaps, which correlate with observed pharmacological properties and potential metabolic pathways pmf.unsa.ba. The application of DFT to similar organic molecules has also provided insights into their stability, reactivity, and electronic spectra, aiding in the understanding of their behavior ijcce.ac.iracs.orgresearchgate.net.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations. The HOMO-LUMO gap serves as a crucial indicator of a molecule's chemical reactivity and stability pnas.org. A smaller gap generally suggests higher reactivity, indicating a greater propensity for electron transfer. For this compound, understanding these orbitals can shed light on its potential to act as an electron donor (HOMO) or acceptor (LUMO) in chemical reactions or interactions with biological systems. Reactivity descriptors derived from these calculations, such as ionization potential, electron affinity, chemical hardness, and softness, further quantify the molecule's susceptibility to chemical transformations pnas.orgnih.gov. Studies on various compounds have demonstrated the utility of FMO analysis in predicting chemical reactivity and electronic excitation energies nih.govphyschemres.orgacs.orgtaylorfrancis.com.

Molecular Dynamics (MD) Simulations of O-Methylated Tyrosine Analogues

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, stability, and interactions. These simulations track the atomic movements of a system over time, based on classical mechanics and force fields.

MD simulations are also employed to model and analyze the interactions of molecules with biological targets, such as proteins or enzymes. By simulating the dynamic behavior of a ligand-receptor complex, researchers can gain detailed insights into binding modes, affinity, and the stability of the complex over time nih.govplos.orgnih.govmdpi.comacs.orgnih.gov. These simulations can help identify key interaction points, such as hydrogen bonds and van der Waals forces, and predict how modifications to the molecule or target might affect binding. For example, MD simulations have been used to study the binding of non-canonical amino acids to aminoacyl-tRNA synthetases, providing a basis for structure-based design plos.orgnih.govresearchgate.net. Similarly, MD simulations have been applied to understand the binding of inhibitors to tyrosine kinases, revealing the importance of conformational selection in determining drug specificity acs.orgnih.gov.

Homology Modeling and Structure-Based Design

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the known structures of homologous proteins researchgate.netjocpr.comru.nl. This method is particularly useful when the experimental structure of the target protein is unavailable. By creating a structural model, researchers can then employ structure-based design strategies to develop or optimize molecules that interact with the target. For O-methylated tyrosine analogues, homology modeling could be used to predict the structure of target proteins, such as enzymes involved in amino acid metabolism or signaling pathways. This predicted structure can then serve as a template for designing molecules with enhanced binding affinity or altered functional properties pnas.orgpnas.orgcaltech.edunih.gov. For instance, homology modeling has been used in conjunction with molecular dynamics to engineer specific aminoacyl-tRNA synthetases for the incorporation of O-methyl-L-tyrosine plos.orgnih.govcaltech.edu.

Prediction of Enzyme-Substrate/Ligand Interactions (e.g., Aminoacyl-tRNA Synthetases)

Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to predict how compounds like this compound interact with biological targets, including enzymes. For aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis, understanding the binding of modified amino acids is vital. While direct studies on "this compound" specifically with aaRS were not found, research on tyrosine analogues and their interactions with enzymes provides a framework. For instance, molecular dynamics simulations have been used to study the movement and interactions of modified residues within protein structures, revealing how structural modifications can affect key interactions acs.orgacs.org. Studies involving tyrosine analogues with altered hydroxyl acidity, for example, have been analyzed for their effects on enzyme kinetics, suggesting that modifications can significantly alter binding and catalytic properties acs.orgnih.gov.

Molecular docking studies, a common computational method, can predict the binding orientation and affinity of ligands to protein targets. By modeling the interaction of methylated tyrosine derivatives with enzyme active sites, researchers can anticipate potential binding modes and identify key residues involved in the interaction. This predictive capability is crucial for understanding how methylation, as present in this compound, might alter the compound's affinity and specificity compared to native tyrosine dtic.mil. Such studies can also shed light on how these analogues might compete with or modulate the activity of natural substrates within enzymatic pathways.

Rational Design of Modified Tyrosine Analogues for Specific Research Objectives

The rational design of modified amino acid analogues, such as this compound, relies heavily on computational chemistry. By understanding the structure-activity relationships (SAR) of amino acids and their derivatives, researchers can computationally design molecules with tailored properties for specific research goals. This involves using computational tools to predict the impact of specific chemical modifications, like methylation, on a molecule's biological activity, stability, or interaction profile nih.govresearchgate.net.

Computational methods enable the exploration of a vast chemical space to identify promising candidates for further experimental validation. For example, virtual screening and molecular modeling can guide the design of tyrosine analogues intended to probe specific biological pathways or to serve as inhibitors or modulators of protein function. The ability to predict how modifications affect protein-ligand interactions allows for the targeted development of compounds. Researchers can computationally assess how changes in the tyrosine structure, such as the introduction of a methyl group, might influence binding to a target receptor or enzyme, thereby optimizing the analogue for a particular research objective dtic.milresearchgate.net. This iterative process of computational design and experimental testing accelerates the discovery of novel biochemical tools and therapeutic agents.

Compound List:

this compound

Biochemical and Enzymatic Research Applications

Genetic Code Expansion and Engineered Proteins

Genetic code expansion (GCE) is a powerful methodology that allows for the site-specific incorporation of ncAAs into proteins during cellular translation. This process significantly broadens the chemical diversity of proteins beyond the standard 20 amino acids, enabling the creation of proteins with enhanced or entirely new properties. The success of GCE relies heavily on the development of orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs.

The incorporation of O-Methyl-L-Tyrosine into proteins typically utilizes orthogonal aaRS/tRNA pairs, which are systems that can selectively charge a specific ncAA onto its cognate tRNA without interfering with the host's endogenous translation machinery. Early advancements in this area often employed pairs derived from archaeal organisms, such as the tyrosyl-tRNA synthetase (TyrRS) and tRNATyr from Methanococcus jannaschii (MjTyrRS/tRNATyr) acs.orglabome.comnih.govnih.gov. This pair has been foundational for incorporating OmeTyr in Escherichia coli acs.orglabome.comnih.govacs.org.

Through directed evolution and protein engineering techniques, researchers have refined these pairs to enhance their specificity and efficiency for OmeTyr nih.govresearchgate.net. For instance, engineered variants of Mj TyrRS have been developed to improve the incorporation of O-methyl-L-tyrosine researchgate.net. Other systems, such as those derived from Archaeoglobus fulgidus TyrRS (Af-TyrRS) and Escherichia coli LeuRS (EcLeuRS) variants, have also been explored and engineered for OmeTyr incorporation, demonstrating comparable or improved efficiencies in certain contexts nih.govnih.govbiorxiv.org. The development of these highly specific pairs is critical for achieving high translational fidelity and maximizing the yield of ncAA-containing proteins nih.govnih.gov.

The site-specific incorporation of O-Methyl-L-Tyrosine into recombinant proteins is primarily achieved through the suppression of amber (TAG) stop codons. By introducing an amber codon at a desired position within a gene, and co-expressing the cognate orthogonal aaRS/tRNA pair charged with OmeTyr, the ribosome can be directed to insert OmeTyr instead of terminating translation acs.orglabome.comnih.gov. This method has been successfully applied to various proteins in both bacterial and eukaryotic systems.

For example, O-Methyl-L-Tyrosine has been site-specifically incorporated into dihydrofolate reductase (DHFR) in E. coli, with translational fidelity reported to be greater than 99% acs.org. This high fidelity indicates that the engineered system effectively distinguishes between OmeTyr and the natural tyrosine, preventing misincorporation. Similarly, OmeTyr has been incorporated into the neuronal voltage-gated K+ channel Kv1.4 in eukaryotic expression systems to study steric limitations nih.gov. Mass spectrometry analysis has confirmed high incorporation purity, often exceeding 95%, with no detectable incorporation of native tyrosine in place of OmeTyr google.com. This capability allows for the precise modification of proteins, introducing the O-methyl group onto the tyrosine side chain, which can alter protein structure, function, or chemical properties for research purposes labome.comacs.orgresearchgate.net.

Table 1: Fidelity of O-Methyl-L-Tyrosine Incorporation

Protein Studied Host System Reported Fidelity Citation(s)
DHFR E. coli >99% acs.org

Table 2: Examples of Recombinant Proteins Modified with O-Methyl-L-Tyrosine

Protein Host System Notes Citation(s)
DHFR E. coli Used to assess translational fidelity. acs.org
Kv1.4 Eukaryotic expression systems Incorporated at the N-terminus to gauge steric limitations. nih.gov

Studies on Amino Acid Transport Systems and Cellular Uptake Mechanisms

Understanding how amino acids, including ncAAs like O-methylated tyrosine analogues, are transported into cells and how they are recognized by cellular machinery is crucial for their effective application in research.

O-methylated tyrosine analogues, particularly radiolabeled forms such as O-[11C]methyl-L-tyrosine, have been investigated as tracers for Positron Emission Tomography (PET) to study amino acid transport in various biological models, including tumor imaging researchgate.net. Studies involving whole-body imaging in monkeys and humans have revealed specific uptake patterns, characterized by low uptake in most normal organs but notable uptake in the urinary tract and bladder researchgate.net. This differential uptake suggests that O-[11C]methyl-L-tyrosine can serve as a probe to visualize and quantify amino acid transport processes in vivo, potentially highlighting areas of altered metabolism, such as in tumors researchgate.net. The development and study of such tracers are foundational for understanding the cellular uptake mechanisms of these analogues.

The biological and imaging properties of amino acid tracers are largely dictated by their transport mechanisms and how they are recognized by specific amino acid transporters researchgate.net. While direct mechanistic studies on O-methyl-L-tyrosine's recognition by specific transporters are still an active area of research, it is understood that structural similarity to natural amino acids can influence their uptake nih.gov. If an ncAA closely resembles its canonical counterpart, it is more likely to be recognized and transported by existing cellular systems nih.gov. Research into these recognition mechanisms is essential for optimizing the design of ncAA tracers and for predicting how ncAAs will behave within cellular environments, including their potential for transport, accumulation, and utilization in protein synthesis nih.gov.

O-Methylated Tyrosine Analogues as Probes for Biochemical Pathway Elucidation

O-methylated tyrosine analogues, particularly when radiolabeled, serve as valuable probes for dissecting biochemical pathways and cellular processes. The use of O-[11C]methyl-L-tyrosine in PET imaging exemplifies this application, allowing researchers to investigate amino acid transport dynamics in vivo, especially in the context of disease states like cancer researchgate.net. The ability to track the distribution and accumulation of these analogues provides critical data on metabolic flux and transporter activity.

More broadly, the incorporation of ncAAs into proteins, including O-methyl-L-tyrosine, offers new avenues for creating proteins with novel properties and for developing molecular probes that can report on protein structure, function, and interactions within complex biological systems acs.org. By modifying specific residues, researchers can introduce reporter groups or alter protein behavior to gain deeper insights into cellular mechanisms and biochemical pathways.

Table 3: Uptake Characteristics of O-[11C]methyl-L-tyrosine in PET Imaging

Model/Subject Organ/Tissue Uptake Pattern Significance Citation(s)
Monkeys, Healthy Humans Normal organs Low uptake Potential for tumor imaging researchgate.net

Compound Name Table:

Common NameFull Chemical Name / Abbreviation
O-Methyl-L-TyrosineH-L-Tyr(Me)-OH, HCl / OmeTyr / MeTyr
DL-O-methyltyrosineH-DL-Tyr(Me)-OH, HCl

Advanced Applications and Future Directions in Research

O-Methyl-DL-Tyrosine Hydrochloride as a Building Block in Complex Organic Synthesis

O-Methyl-DL-tyrosine hydrochloride is a versatile building block in organic chemistry, primarily due to its modified phenolic group. This modification prevents reactions that would typically occur at the hydroxyl group of a native tyrosine residue, allowing for more selective chemical transformations at other sites on the molecule.

In the realm of peptide science, O-Methyl-tyrosine is utilized as a non-canonical amino acid to be incorporated into peptide chains. sigmaaldrich.com The methylation of the hydroxyl group alters the electronic and steric properties of the side chain, which can influence the peptide's conformation, stability, and biological activity. This modification can prevent post-translational modifications like phosphorylation that occur on natural tyrosine residues, making it a useful tool for studying signaling pathways.

The integration of O-Methyl-DL-tyrosine into peptide synthesis follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. sigmaaldrich.commtak.hu Its use allows for the creation of peptides with tailored properties. For instance, replacing a standard tyrosine with its O-methylated counterpart can enhance resistance to enzymatic degradation, thereby increasing the peptide's half-life in biological systems. It is a crucial building block for creating complex peptides and pharmaceutical compounds. nbinno.com

Table 1: Comparison of Tyrosine and O-Methyl-tyrosine in Peptide Synthesis

FeatureL-TyrosineO-Methyl-L-tyrosine
Side Chain Reactivity Phenolic hydroxyl group is reactive (e.g., phosphorylation, oxidation).Methyl ether is largely inert, preventing side reactions.
Solubility Varies depending on the peptide sequence.Can alter the hydrophobicity of the resulting peptide.
Biological Function Can be a site for post-translational modifications.Blocks phosphorylation, useful for probing signal transduction.
Enzymatic Stability Can be a target for certain proteases.May enhance resistance to enzymatic degradation.

While the O-methyl group is generally unreactive, the core structure of O-Methyl-DL-tyrosine still contains a primary amine and a carboxylic acid group. These functional groups are readily available for conjugation reactions, allowing the molecule to be linked to other small molecules, polymers, or reporter tags. This makes it a useful component in the construction of more complex molecular architectures. Although the methyl ether itself is not typically used for direct conjugation, the amino acid scaffold provides the necessary handles for creating diverse conjugates.

Development of Novel Tyrosine-Based Bioconjugates and Modified Biomacromolecules

The field of bioconjugation has increasingly focused on utilizing natural amino acids for the site-specific modification of proteins and other biomacromolecules. Tyrosine, with its unique phenolic side chain, has emerged as a prime target for developing novel bioconjugation strategies. nih.gov These methods offer alternatives to more traditional lysine (B10760008) or cysteine-based modifications. researchgate.net

Several innovative methods for tyrosine bioconjugation have been developed:

Mannich-type Reactions : This three-component reaction involves the tyrosine phenol (B47542), formaldehyde, and an amine to form a stable carbon-carbon bond. nih.govresearchgate.net

Diazonium Coupling : Diazonium salts can react with activated tyrosine residues to form azo-linked conjugates, which are often colored. nih.gov

"Tyrosine-Click" Reactions : Using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), researchers can achieve rapid and selective labeling of tyrosine residues under mild conditions. nih.govacs.org This method has been used to create antibody-drug conjugates (ADCs) and PEGylated proteins. acs.org The resulting linkage is noted to be significantly more stable than commonly used maleimide (B117702) linkages. nih.govacs.org

Enzyme-Mediated Coupling : Enzymes like tyrosinase can oxidize tyrosine to an o-quinone, which then readily reacts with nucleophiles like cysteine to form protein-protein or protein-peptide conjugates. nih.govresearchgate.netacs.org

Photoredox Catalysis : This approach allows for the site-selective installation of bioorthogonal handles onto native proteins by targeting tyrosine residues. princeton.edu

These strategies are paving the way for the creation of advanced bioconjugates, such as next-generation ADCs, targeted imaging agents, and novel biomaterials with precisely controlled properties. researchgate.net

Table 2: Modern Methods for Tyrosine Bioconjugation

MethodReagents/ConditionsKey Features
Mannich-type Reaction Formaldehyde, amineForms C-C bond; can have side reactions with tryptophan and cysteine. nih.gov
Tyrosine-Click Reaction PTAD derivativesFast, chemoselective, stable linkage, compatible with aqueous buffers. nih.govacs.org
Enzyme-Mediated Oxidation Tyrosinase, oxygenMild conditions, forms protein-protein or protein-peptide links via cysteine. acs.org
Photoredox Catalysis Photocatalyst, lightSite-selective introduction of bioorthogonal functional groups. princeton.edu

Synergistic Integration of Computational and Experimental Approaches in Compound Design and Discovery

The design and discovery of new drugs and functional molecules have been revolutionized by the integration of computational methods with traditional experimental techniques. nih.govsysrevpharm.org This synergy is particularly relevant in the development of compounds that target or incorporate tyrosine and its derivatives.

Computational approaches play a crucial role at multiple stages of the drug discovery pipeline: springernature.comresearchgate.net

Target Identification : Bioinformatics tools help identify and validate potential drug targets, such as protein tyrosine phosphatases or kinases. mdpi.com

Virtual Screening : Large chemical libraries can be computationally screened to identify potential "hit" molecules that are predicted to bind to a specific biological target. mdpi.com

Molecular Docking and Dynamics : These methods simulate the interaction between a ligand (like a tyrosine derivative) and its target protein at the atomic level. This provides insights into binding modes, affinities, and the structural basis of activity, guiding the design of more potent and selective inhibitors. nih.gov

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of functional groups required for biological activity, which can be used to design new molecules with similar or improved properties. researchgate.net

ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized, helping to reduce late-stage failures in drug development. springernature.com

These in silico methods significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. springernature.comresearchgate.net The rational design of inhibitors for enzymes like receptor tyrosine kinases is a prime example where computational biology and structural biology work in tandem to develop new therapeutic agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.